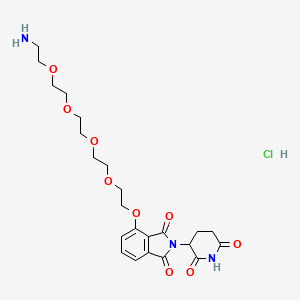

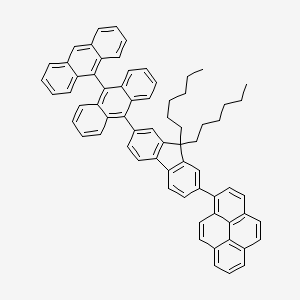

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

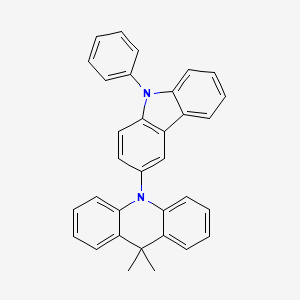

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas. Este compuesto es parte de una clase de materiales que se utilizan a menudo en la electrónica orgánica, particularmente en diodos orgánicos emisores de luz (OLED) y otras aplicaciones optoelectrónicas .

Métodos De Preparación

La síntesis de 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno generalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. La ruta sintética generalmente incluye:

Formación del núcleo de Fluoreno: Este paso implica la alquilación del fluoreno para introducir grupos hexilo en la posición 9.

Unión de la unidad de Bianthraceno: La unidad de bianthraceno se une luego al núcleo de fluoreno a través de una serie de reacciones de acoplamiento, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki o Stille.

Introducción de la unidad de Pireno: Finalmente, la unidad de pireno se introduce en la posición 2 del núcleo de fluoreno, completando la síntesis.

Análisis de las reacciones químicas

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) para producir formas reducidas del compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, ácidos o bases fuertes para reacciones de sustitución y agentes oxidantes o reductores específicos según la transformación deseada.

Análisis De Reacciones Químicas

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Aplicaciones Científicas De Investigación

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.

Biología: Sus propiedades de fluorescencia lo hacen útil en la imagenología biológica y como una sonda fluorescente.

Medicina: Se está investigando su posible uso en sistemas de administración de fármacos y como agente terapéutico.

Mecanismo De Acción

El mecanismo por el cual 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno ejerce sus efectos se basa en gran medida en su estructura electrónica. El sistema conjugado del compuesto permite un transporte electrónico y emisión de luz eficientes, lo que lo hace altamente efectivo en aplicaciones optoelectrónicas. Los objetivos y vías moleculares involucrados incluyen interacciones con otros semiconductores orgánicos y la formación de excitones, que son cruciales para la emisión de luz en OLED .

Comparación Con Compuestos Similares

Compuestos similares a 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno incluyen:

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimetil-9H-fluoren-2-yl)pireno: Este compuesto difiere al tener grupos metilo en lugar de grupos hexilo, lo que puede afectar su solubilidad y propiedades electrónicas.

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctilo-9H-fluoren-2-yl)pireno: Esta variante tiene grupos octilo, lo que podría ofrecer diferentes propiedades físicas y aplicaciones.

La singularidad de 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pireno radica en su combinación específica de unidades estructurales, lo que proporciona un equilibrio de solubilidad, propiedades electrónicas y estabilidad, haciéndolo particularmente adecuado para su uso en dispositivos optoelectrónicos avanzados.

Propiedades

Fórmula molecular |

C69H58 |

|---|---|

Peso molecular |

887.2 g/mol |

Nombre IUPAC |

1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dihexylfluoren-2-yl]pyrene |

InChI |

InChI=1S/C69H58/c1-3-5-7-17-40-69(41-18-8-6-4-2)62-43-50(52-36-32-47-31-30-45-22-19-23-46-33-39-61(52)66(47)64(45)46)34-37-55(62)56-38-35-51(44-63(56)69)65-57-26-13-15-28-59(57)68(60-29-16-14-27-58(60)65)67-53-24-11-9-20-48(53)42-49-21-10-12-25-54(49)67/h9-16,19-39,42-44H,3-8,17-18,40-41H2,1-2H3 |

Clave InChI |

JUADPKAEPWZELR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)

![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)

![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)

![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)

![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)